molecular formula C11H8ClF3O B1485682 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol CAS No. 2098040-32-3

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol

Cat. No. B1485682
CAS RN: 2098040-32-3
M. Wt: 248.63 g/mol
InChI Key: KJQSVJYBCFPPQH-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol” is a complex organic molecule. It contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a trifluoropentynol group, which is a five-carbon chain with three fluorine atoms and a hydroxyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions like esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. For example, ethers like this compound can readily oxidize in air to form unstable peroxides .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would be determined experimentally. For example, chlorophenols are typically solids at room temperature .

Scientific Research Applications

Antiviral Activity

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol: and its derivatives have been explored for their potential antiviral properties. Research indicates that certain sulfonamide derivatives synthesized from related compounds exhibit inhibitory activity against tobacco mosaic virus, suggesting a possible application in plant virus protection .

Antifungal and Herbicidal Properties

The compound’s structural analogs have demonstrated significant antifungal activities, which could be beneficial in developing new agricultural fungicides. Additionally, these derivatives have shown herbicidal properties, indicating potential use in weed control .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, which are structurally similar to 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol , have been reported to act as carbonic anhydrase inhibitors. This activity is crucial for designing diuretics and antiglaucoma drugs, as well as for managing conditions like mountain sickness .

Neuroprotective Effects

Compounds related to 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol have been studied for their neuroprotective effects, particularly in models of Parkinson’s disease. This suggests potential applications in neurodegenerative disease research and therapy development.

Estrogen Receptor Modulation

Some derivatives of this compound have been used to study their selective estrogen receptor modulator (SERM) properties. This is particularly relevant in the context of breast cancer research, where blocking estrogen effects can be a therapeutic strategy.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some chlorophenyl compounds have been studied for their antiviral activity .

Safety and Hazards

Safety data sheets would provide information on the hazards associated with this compound. For example, some chlorophenyl compounds can cause skin and eye irritation and may be harmful if swallowed .

properties

IUPAC Name

5-(4-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQSVJYBCFPPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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